molecular formula C15H10O7 B11933202 Quercetin D5

Quercetin D5

Cat. No.: B11933202
M. Wt: 307.27 g/mol
InChI Key: REFJWTPEDVJJIY-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin D5: is a deuterium-labeled derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin D5 involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of quercetin from natural sources, followed by deuterium labeling using advanced catalytic techniques. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Quercetin D5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quercetin D5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of quercetin metabolism.

    Biology: Helps in studying the biological effects of quercetin, including its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of nutraceuticals and functional foods

Mechanism of Action

Quercetin D5 exerts its effects primarily through its antioxidant properties. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition leads to increased oxidative stress in certain cells, which can be beneficial in targeting cancer cells. Additionally, this compound interacts with various molecular targets, including phosphatidylinositol 4,5-bisphosphate 3-kinase and ATP synthase, affecting cellular energy metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quercetin D5

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the metabolic pathways and pharmacokinetics of quercetin, offering valuable insights that are not possible with non-labeled quercetin .

Properties

Molecular Formula

C15H10O7

Molecular Weight

307.27 g/mol

IUPAC Name

6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D,4D,5D

InChI Key

REFJWTPEDVJJIY-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

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